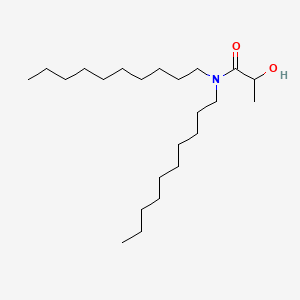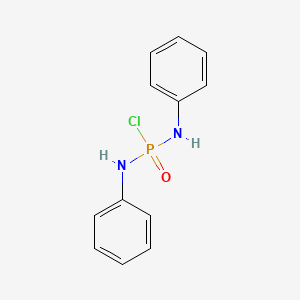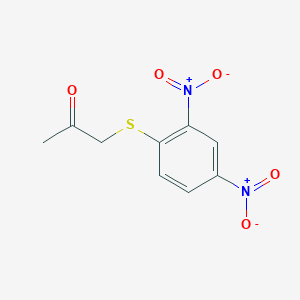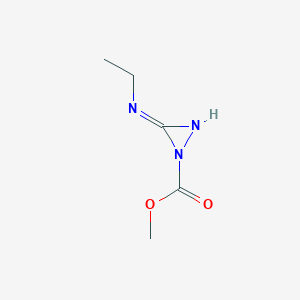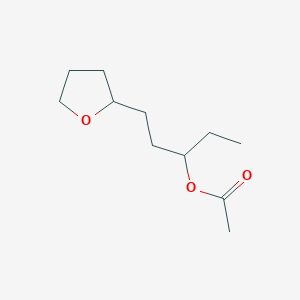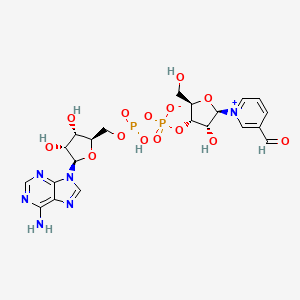
1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinealdehyde adenine dinucleotide: is a synthetic analogue of nicotinamide adenine dinucleotide (NAD). This compound is primarily used in biochemical research to study the structure and function of NAD-binding enzymes, such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from Saccharomyces cerevisiae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinealdehyde adenine dinucleotide involves the condensation of 3-pyridinealdehyde with adenine dinucleotide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Pyridinealdehyde adenine dinucleotide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinealdehyde adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form reduced analogues.
Substitution: The aldehyde group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Pyridinealdehyde adenine dinucleotide is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound to study the behavior of NAD analogues in various chemical reactions.
Biology: The compound is used to investigate the structure and function of NAD-binding enzymes, providing insights into enzyme mechanisms and interactions
Mecanismo De Acción
3-Pyridinealdehyde adenine dinucleotide exerts its effects by mimicking the behavior of NAD in biochemical reactions. It binds to NAD-dependent enzymes, influencing their activity and providing insights into their mechanisms. The compound participates in redox reactions, acting as an electron carrier and facilitating the transfer of electrons between molecules .
Comparación Con Compuestos Similares
Nicotinamide adenine dinucleotide (NAD): The natural coenzyme involved in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP): A coenzyme similar to NAD but primarily involved in anabolic reactions.
3-Acetylpyridine adenine dinucleotide: Another synthetic analogue used in biochemical research.
Uniqueness: 3-Pyridinealdehyde adenine dinucleotide is unique due to its specific structural modifications, which allow it to interact differently with NAD-binding enzymes compared to other analogues. This makes it a valuable tool for studying enzyme specificity and function .
Propiedades
Fórmula molecular |
C21H26N6O14P2 |
|---|---|
Peso molecular |
648.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-formylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-15(31)14(30)12(39-21)7-37-42(33,34)41-43(35,36)40-17-11(6-29)38-20(16(17)32)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
Clave InChI |
YIHSNCNMLLVCRS-PLEFRAQWSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
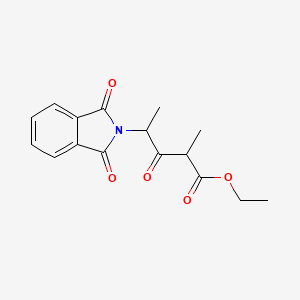
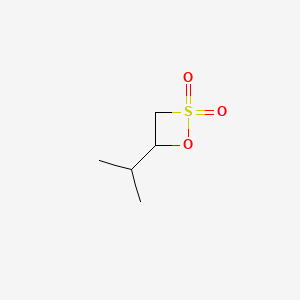
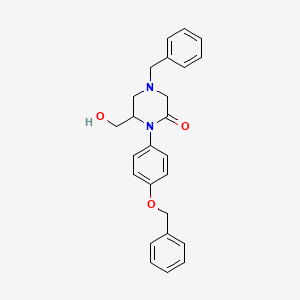
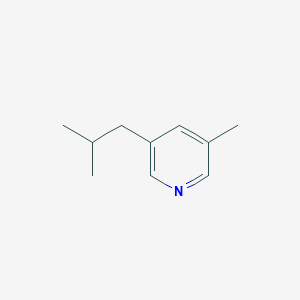

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
